Superior Potency of MicroRNA Modulator-1 Over Its Closest Structural Analog
MicroRNA modulator-1 exhibits a 12.6% improvement in potency compared to its closest structural analog, MicroRNA modulator-2, when assessed in a standardized miR-21 luciferase reporter assay . This head-to-head comparison within the same patent family demonstrates that the oxadiazole scaffold of modulator-1 provides a quantifiable advantage over the hetero-diazole scaffold of modulator-2 for inhibiting miR-21 function [1].
| Evidence Dimension | miR-21 Antagonism (AC50) |
|---|---|
| Target Compound Data | AC50 = 14.64 µM |
| Comparator Or Baseline | MicroRNA modulator-2 (AC50 = 16.48 µM) |
| Quantified Difference | 1.84 µM improvement (12.6% lower AC50) |
| Conditions | Cell-based miR-21 luciferase reporter assay (as described in US Patent 2010/0196357 A1) |
Why This Matters
This quantifiable difference in primary assay potency directly influences the selection of a lead compound for SAR studies, where even modest improvements in AC50 can translate to significant advantages in downstream efficacy and therapeutic window.
- [1] Huang Q, Deiters A, Gumireddy K. Microrna modulators and method for identifying and using the same. United States Patent Application US 2010/0196357 A1. August 5, 2010. View Source
